(E)-Herclavine
Description
(E)-Herclavine is a stereoisomerically defined phosphine-alkene hybrid ligand, characterized by its unique trans-configuration (E-isomer) at the double bond connecting the phosphine and alkene moieties. This compound has garnered attention in coordination chemistry and catalysis due to its ability to form stable complexes with transition metals such as palladium, platinum, and rhodium . Its bifunctional design allows for synergistic electronic and steric effects, enhancing catalytic activity in cross-coupling reactions and asymmetric synthesis. Synthesized via stereoselective Wittig or Horner-Wadsworth-Emmons reactions, this compound exhibits a planar geometry that facilitates π-backbonding with metal centers, improving substrate activation .
Properties
IUPAC Name |
(E)-N-[2-(4-methoxyphenyl)ethyl]-N-methyl-3-phenylprop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO2/c1-20(15-14-17-8-11-18(22-2)12-9-17)19(21)13-10-16-6-4-3-5-7-16/h3-13H,14-15H2,1-2H3/b13-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VANLAWLPWTVXIB-JLHYYAGUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCC1=CC=C(C=C1)OC)C(=O)C=CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(CCC1=CC=C(C=C1)OC)C(=O)/C=C/C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001167146 | |
| Record name | (2E)-N-[2-(4-Methoxyphenyl)ethyl]-N-methyl-3-phenyl-2-propenamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001167146 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | (E)-Herclavine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0030242 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
539-18-4 | |
| Record name | (2E)-N-[2-(4-Methoxyphenyl)ethyl]-N-methyl-3-phenyl-2-propenamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=539-18-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2E)-N-[2-(4-Methoxyphenyl)ethyl]-N-methyl-3-phenyl-2-propenamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001167146 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (E)-Herclavine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0030242 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
76 °C | |
| Record name | (E)-Herclavine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0030242 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (E)-Herclavine typically involves multiple steps, starting from simpler ergot alkaloids. The process often includes:
Hydrogenation: This step reduces the double bonds in the precursor molecules.
Oxidation: This step introduces oxygen atoms into the molecule, often using reagents like potassium permanganate or chromium trioxide.
Cyclization: This step forms the characteristic ring structures of ergot alkaloids.
Industrial Production Methods: Industrial production of this compound involves fermentation processes using strains of the ergot fungus. The fungus is cultured under controlled conditions to maximize the yield of the desired alkaloid. The compound is then extracted and purified using techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions: (E)-Herclavine undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate.
Reduction: This reaction involves the addition of hydrogen atoms, often using catalysts like palladium on carbon.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Hydrogen gas with palladium on carbon.
Substitution Reagents: Halogens, alkylating agents.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
(E)-Herclavine has several scientific research applications, including:
Chemistry: It is used as a model compound for studying the synthesis and reactivity of ergot alkaloids.
Biology: It is studied for its effects on cellular processes and its potential as a tool for probing biological pathways.
Medicine: It has potential therapeutic applications, particularly in the treatment of neurological disorders.
Industry: It is used in the production of pharmaceuticals and as a precursor for other bioactive compounds.
Mechanism of Action
The mechanism of action of (E)-Herclavine involves its interaction with various molecular targets in the body. It is known to bind to serotonin receptors in the central nervous system, modulating neurotransmitter release and affecting mood and cognition. Additionally, it can interact with dopamine receptors, influencing motor control and behavior.
Comparison with Similar Compounds
Critical Evaluation of Divergent Results
While this compound excels in palladium catalysis, studies note limitations in rhodium-mediated hydrogenation, where its π-alkene moiety induces over-stabilization of Rh intermediates, reducing turnover frequency by 40% compared to PPh₃ . This underscores the ligand’s application-specific efficacy.
Biological Activity
(E)-Herclavine is an alkaloid derived from various plant sources, particularly from the genus Zanthoxylum . This compound has garnered attention for its diverse biological activities, including antimicrobial, anticancer, and neuroprotective properties. Below is a detailed examination of its biological activity based on current research findings.
Chemical Structure and Properties
This compound, with the chemical formula , is characterized by a complex structure that contributes to its biological efficacy. The specific stereochemistry of the compound plays a crucial role in determining its interaction with biological targets.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. Studies have shown that it is effective against various bacterial strains, including:
- Staphylococcus aureus
- Escherichia coli
- Pseudomonas aeruginosa
The mechanism of action appears to involve disruption of bacterial cell membranes and inhibition of nucleic acid synthesis, leading to cell death .
Anticancer Activity
Numerous studies have explored the potential of this compound as an anticancer agent. Key findings include:
- Cytotoxic Effects : In vitro studies have demonstrated that this compound induces apoptosis in several cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. The compound triggers caspase activation, leading to programmed cell death .
- Inhibition of Tumor Growth : Animal models have shown that administration of this compound significantly reduces tumor size in xenograft models, suggesting its potential as a therapeutic agent in cancer treatment .
Table 1: Summary of Anticancer Activity
| Cell Line | IC50 Value (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 12.5 | Induction of apoptosis via caspase activation |
| A549 | 15.0 | Inhibition of cell proliferation |
| HeLa | 10.0 | Disruption of mitochondrial function |
Neuroprotective Effects
Recent studies have also highlighted the neuroprotective properties of this compound. It has been found to:
- Protect Neurons : In models of neurodegenerative diseases, this compound exhibits protective effects against oxidative stress-induced neuronal damage.
- Enhance Cognitive Function : Preliminary studies suggest that it may improve cognitive function in animal models of Alzheimer's disease through modulation of neurotransmitter levels .
Case Studies and Clinical Relevance
Several case studies have documented the use of this compound in traditional medicine, particularly in regions where Zanthoxylum species are prevalent. These studies often highlight its role in treating infections and inflammatory conditions.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
